molecular formula C11H12N2O B2810517 N-(3-cyanophenyl)-2-methylpropanamide CAS No. 900710-59-0

N-(3-cyanophenyl)-2-methylpropanamide

Cat. No.: B2810517
CAS No.: 900710-59-0
M. Wt: 188.23
InChI Key: JWBISRKEEZGPFB-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-2-methylpropanamide is an organic compound characterized by the presence of a cyanophenyl group attached to a methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanophenyl)-2-methylpropanamide typically involves the reaction of 3-cyanobenzoyl chloride with 2-methylpropanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-cyanobenzoyl chloride+2-methylpropanamidetriethylamineThis compound\text{3-cyanobenzoyl chloride} + \text{2-methylpropanamide} \xrightarrow{\text{triethylamine}} \text{this compound} 3-cyanobenzoyl chloride+2-methylpropanamidetriethylamine​this compound

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in maintaining the stringent reaction conditions required for the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can form hydrogen bonds or π-π interactions with the active sites of enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • N-(3-cyanophenyl)-2-methylpropanamide
  • N-(4-cyanophenyl)-2-methylpropanamide
  • N-(2-cyanophenyl)-2-methylpropanamide

Comparison: this compound is unique due to the position of the cyanophenyl group, which influences its reactivity and interaction with molecular targets. Compared to its isomers, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-(3-cyanophenyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8(2)11(14)13-10-5-3-4-9(6-10)7-12/h3-6,8H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBISRKEEZGPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900710-59-0
Record name N-(3-cyanophenyl)-2-methylpropanamide
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